![molecular formula C18H20N4O B2894657 N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide CAS No. 2411226-98-5](/img/structure/B2894657.png)

N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

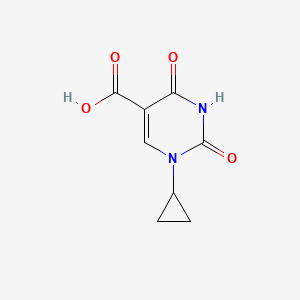

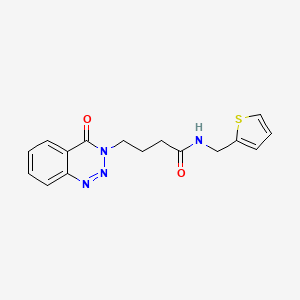

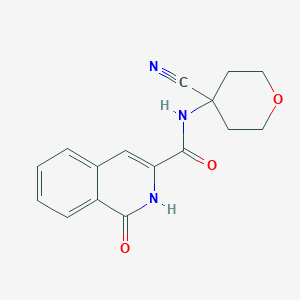

“N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide” is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to exhibit promising anticancer activities . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide”, involves various chemical reactions . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The molecular structure of “N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide” and other 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide” and other 1,2,4-triazole derivatives were analyzed using various spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide” and other 1,2,4-triazole derivatives were analyzed using various techniques . For instance, the IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups .Aplicaciones Científicas De Investigación

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

Research has highlighted the synthesis of 5-amino-1,2,3-triazole-4-carboxylates through ruthenium-catalyzed cycloaddition, aiming to provide a foundational approach for the creation of biologically active compounds and peptidomimetics based on the triazole scaffold. This method offers an alternative to overcome the limitations imposed by the Dimroth rearrangement, facilitating the development of HSP90 inhibitors and other biologically relevant molecules (Ferrini et al., 2015).

Intramolecular Cycloaddition for Indolines and Indoles

Another study explored the intramolecular [4 + 2] cycloaddition of ynamides with conjugated enynes, leading to the synthesis of highly substituted indolines and indoles. These compounds are crucial for developing new chemical entities with potential therapeutic applications, illustrating the versatility of ynamides in organic synthesis (Dunetz & Danheiser, 2005).

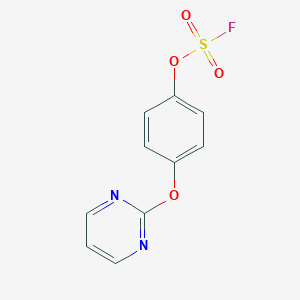

Chemoselective Sequential Click Ligations

The enhanced reactivity of aromatic ynamines in chemoselective click reactions has been demonstrated, allowing for the sequential formation of 1,4-triazoles. This reactivity profile underscores the utility of ynamides in click chemistry, offering a pathway for the efficient synthesis of diversely functionalized molecules (Hatit et al., 2016).

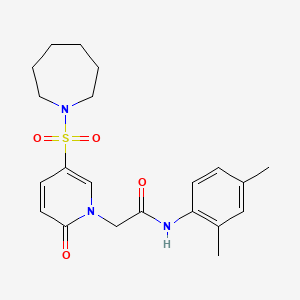

Applications in Catalytic Asymmetric Synthesis

Azole derivatives, including triazoles, have been utilized as ligands in metal-mediated catalytic asymmetric synthesis. This application is particularly relevant in the context of alkylzinc additions to aldehydes, showcasing the role of such ligands in enantioselective synthesis and the potential for creating compounds with high stereochemical fidelity (Wipf & Wang, 2002).

Novel Synthesis Methods and Applications

The development of novel synthetic methods involving ynamides and their subsequent applications in creating biologically active compounds, such as those with potential antiepileptic properties, illustrates the broad utility of this chemistry in drug discovery and development (Rajak et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.

Mode of Action

The compound interacts with its target through the nitrogen atoms of the 1,2,4-triazole ring , which bind to the iron in the heme moiety of the CYP-450 enzyme . The phenyl moieties also have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .

Biochemical Pathways

The compound’s interaction with the aromatase enzyme can affect the biosynthesis of estrogens . This can lead to downstream effects on various physiological processes that are regulated by these hormones.

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule . These properties can improve the pharmacokinetics, pharmacological, and toxicological properties of the compounds .

Result of Action

The compound’s action on the aromatase enzyme can lead to a decrease in the production of estrogens . This can have various molecular and cellular effects, depending on the specific physiological processes that are regulated by these hormones.

Action Environment

Various internal and external factors can influence the compound’s action, efficacy, and stability . These factors can include the specific physiological environment in which the compound is acting, as well as broader factors such as diet and lifestyle .

Propiedades

IUPAC Name |

N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-2-6-16(23)19-15-11-9-14(10-12-15)18-20-17(21-22-18)13-7-4-3-5-8-13/h3-5,7-8,14-15H,9-12H2,1H3,(H,19,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMYWQQJKNCPTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1CCC(CC1)C2=NC(=NN2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-butylbutanamide](/img/structure/B2894578.png)

![(4-Fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2894587.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2894589.png)

![2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2894591.png)

![2-(Pyridin-4-yl)benzo[d]oxazol-6-amine](/img/structure/B2894593.png)